2-Fluoromethamphetamine

Description

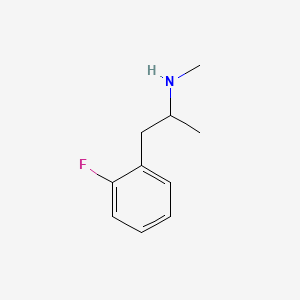

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1017176-48-5 |

|---|---|

Formule moléculaire |

C10H14FN |

Poids moléculaire |

167.22 g/mol |

Nom IUPAC |

1-(2-fluorophenyl)-N-methylpropan-2-amine |

InChI |

InChI=1S/C10H14FN/c1-8(12-2)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |

Clé InChI |

XNWIKJYFOIDUGD-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=CC=CC=C1F)NC |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Characterization for Research Purposes

Synthesis of Analytical Standards for 2-Fluoromethamphetamine and its Metabolites

The unambiguous identification of 2-FMA in biological samples necessitates the availability of pure analytical standards of its metabolites. Key metabolites include N-hydroxy-2-Fluoromethamphetamine (N-OH-2-FMA) and the diastereomers of 2-fluoroephedrine.

N-hydroxy-2-Fluoromethamphetamine (N-OH-2-FMA)

A plausible synthetic approach would involve the direct oxidation of this compound. Reagents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) are often employed for the N-oxidation of secondary amines. The reaction would need to be carefully controlled to prevent over-oxidation or side reactions. The general reaction is as follows:

This compound + Oxidizing Agent (e.g., m-CPBA) → N-hydroxy-2-Fluoromethamphetamine

The resulting N-OH-2-FMA would then be purified using chromatographic techniques to serve as a reference standard for analytical testing. The identity and purity of the synthesized standard would be confirmed by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

2-Fluoroephedrine Diastereomers

The synthesis of 2-fluoroephedrine diastereomers, which are metabolites resulting from the beta-hydroxylation of 2-FMA, is essential for their identification in biological matrices. The synthesis of ephedrine (B3423809) analogues can be achieved through various established methods, which can be adapted for the fluoro-substituted compound pace.edudcu.ieacs.org.

One common approach involves the reductive amination of a suitable ketone precursor. For 2-fluoroephedrine, this would start with 1-(2-fluorophenyl)-1-oxopropan-2-one. The synthesis can be summarized in the following steps:

Synthesis of the ketone precursor: 1-(2-fluorophenyl)-1-oxopropan-2-one can be synthesized from 2-fluorobenzaldehyde (B47322) through a series of reactions, for instance, by a Grignard reaction followed by oxidation.

Reductive amination: The ketone is then reacted with methylamine (B109427) in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) to form the amino alcohol, 2-fluoroephedrine. This reaction typically produces a mixture of diastereomers (erythro and threo) due to the formation of a new chiral center.

1-(2-fluorophenyl)-1-oxopropan-2-one + Methylamine + Reducing Agent → (±)-erythro/threo-2-Fluoroephedrine

The separation of the resulting diastereomers can be achieved by fractional crystallization or chromatographic methods to obtain the individual diastereomeric standards for analytical use oup.com.

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a common practice in the GC-MS analysis of amphetamine-type compounds to improve their chromatographic behavior and mass spectral characteristics gcms.cz. For 2-FMA, derivatization of the secondary amine group can enhance volatility, reduce peak tailing, and facilitate the differentiation of isomers.

Trifluoroacetyl Derivatization

Trifluoroacetylation is a widely used derivatization technique for amphetamines. The reaction involves treating the analyte with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) nih.govmarshall.edusigmaaldrich.com. The derivatization of 2-FMA would proceed as follows:

This compound + Trifluoroacetylating Agent → N-trifluoroacetyl-2-Fluoromethamphetamine

This derivatization introduces a trifluoroacetyl group, which increases the molecular weight and can lead to more characteristic fragmentation patterns in the mass spectrum, aiding in structural elucidation and differentiation from other similar compounds wikipedia.org.

A typical procedure involves dissolving the sample in a suitable solvent (e.g., ethyl acetate) and adding the trifluoroacetylating reagent, often in the presence of a catalyst or base. The reaction mixture is then heated for a specific time to ensure complete derivatization before injection into the GC-MS system sigmaaldrich.com.

Trimethylsilyl (B98337) Derivatization

Trimethylsilylation is another effective derivatization method for compounds containing active hydrogen atoms, such as amines. A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) sigmaaldrich.comnih.gov. The reaction with 2-FMA would be:

This compound + MSTFA → N-trimethylsilyl-2-Fluoromethamphetamine

Trimethylsilyl (TMS) derivatives are generally more volatile and thermally stable, leading to improved chromatographic resolution and peak shape sigmaaldrich.com. This method has been shown to be effective in the separation of fluoroamphetamine analogs nih.gov.

The procedure for trimethylsilylation typically involves dissolving the analyte in an aprotic solvent, adding the silylating reagent (often with a catalyst like trimethylchlorosilane), and heating the mixture to complete the reaction sigmaaldrich.com.

Acylated and Silylated Derivatives

In addition to trifluoroacetyl and trimethylsilyl derivatives, other acylation and silylation reagents can be employed to enhance the analytical resolution of 2-FMA. A comparative study of different acylation reagents for amphetamine-type stimulants, including heptafluorobutyric anhydride (HFBA) and pentafluoropropionic anhydride (PFPA), has shown that the choice of reagent can significantly impact the sensitivity and chromatographic performance nih.govoup.com.

The selection of the derivatization agent depends on the specific analytical requirements, such as the need for enhanced sensitivity with electron capture detection (for fluorinated derivatives) or the desire for high molecular weight fragments for mass spectrometry nih.gov.

Regioisomeric Differentiation Approaches for Fluoroamphetamine Analogs

The analytical differentiation of fluoroamphetamine regioisomers, such as 2-fluoroamphetamine (B239227) (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA), presents a significant challenge in forensic and analytical chemistry due to their similar physicochemical properties. researchgate.netnih.gov Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) often produce nearly identical mass spectra for these isomers, making unequivocal identification difficult. researchgate.net However, several advanced methodologies have been developed to reliably distinguish between these positional isomers.

Product ion mass spectrometry has proven to be a valuable tool for this purpose. researchgate.net A combination of chemical ionization (CI) and subsequent analysis of the product ions from the loss of hydrogen fluoride (B91410) ([M+H-HF]+) allows for the clear differentiation of ortho-, meta-, and para-fluoroamphetamines without the need for prior derivatization. researchgate.net This technique offers high sensitivity, with submicrogram detection limits, which is advantageous for analyzing complex mixtures or samples with low analyte concentrations. researchgate.net

Gas chromatography coupled with infrared spectroscopy (GC-IR) is another effective technique. While GC-MS may fail to distinguish positional isomers due to similar fragmentation patterns, GC-IR can differentiate them based on unique infrared spectra that arise from slight differences in the molecular structure. go-jsb.co.uk This method allows for the characterization of isomers with the added benefit of chromatographic separation. go-jsb.co.uk

Vibrational spectroscopy, specifically Raman spectroscopy, has also been successfully employed for the on-site and real-time discrimination of fluoroamphetamine regioisomers. squarespace.com The differentiation is based on the presence and positional shifts of specific vibrational bands, such as the "Star of David" ring breathing vibration around 1000 cm⁻¹ and the C-F stretching vibrations, which are distinct for the 2-FA, 3-FA, and 4-FA isomers. squarespace.com

Furthermore, derivatization techniques in conjunction with GC-MS can enhance the separation and differentiation of these isomers. For instance, trimethylsilyl derivatization has been shown to enable baseline separation of six fluoroamphetamine analogs on specific capillary columns, which is sufficient for their unequivocal identification. researchgate.net While trifluoroacetyl derivatives of 3- and 4-positional isomers may only show slight separation, derivatization generally improves chromatographic selectivity and peak shapes. researchgate.net

Recent approaches have also explored the use of chemometric analysis of data from Direct Analysis in Real Time Mass Spectrometry (DART-MS) to differentiate between positional isomers of fluoroamphetamine and fluoromethamphetamine. acs.org

Table 1: Analytical Techniques for Regioisomeric Differentiation of Fluoroamphetamine Analogs

| Analytical Technique | Principle of Differentiation | Key Findings |

|---|---|---|

| Product Ion Mass Spectrometry (CI) | Analysis of product ions after hydrogen fluoride loss ([M+H-HF]+). | Allows for univocal differentiation of o-, m-, and p-isomers without derivatization. researchgate.net |

| Gas Chromatography-Infrared Spectroscopy (GC-IR) | Unique infrared absorption spectra for each isomer. | Overcomes limitations of GC-MS where mass spectra are indistinguishable. go-jsb.co.uk |

| Raman Spectroscopy | Distinct shifts in ring breathing and C-F stretching vibrations. | Enables on-site and real-time discrimination. squarespace.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Improved chromatographic separation and differing mass spectra of derivatives. | Trimethylsilyl derivatization provides baseline separation of isomers. researchgate.net |

| Direct Analysis in Real Time Mass Spectrometry (DART-MS) with Chemometrics | Multivariate statistical analysis of mass spectral data. | Offers a rapid method for robust differentiation. acs.org |

Stereochemical Considerations in Amphetamine and Cathinone (B1664624) Derivatives

Amphetamine and its derivatives, including this compound, as well as cathinone derivatives, are chiral molecules, meaning they exist as enantiomers (non-superimposable mirror images). nih.govd-nb.inforesearchgate.net This chirality arises from the presence of an asymmetric carbon atom in their structure. nih.gov The two enantiomeric forms are typically designated as the (S)- and (R)-isomers. researchgate.net

It is well-established that the enantiomers of amphetamines and cathinones can exhibit different pharmacological and toxicological activities. nih.govsemanticscholar.org For example, the (S)-(+)-enantiomer of amphetamine is known to have a higher potency as a central nervous system stimulant compared to its (R)-(-)-counterpart. nih.gov Similarly, for cathinone and methcathinone, the (S)-(-) enantiomers are associated with greater stimulating effects on the central nervous system. nih.gov

Due to these differences in biological activity, the development of analytical methods for the chiral separation and determination of the enantiomeric composition of these compounds is of significant importance in forensic and pharmacological research. nih.govsemanticscholar.org The enantiomeric ratio in a sample can also provide insights into the synthetic route used for its production. dea.gov

Enantiomer Resolution Techniques

The separation of enantiomers, known as chiral resolution, is a critical step in the characterization of amphetamine and cathinone derivatives. Various techniques have been developed to achieve this separation, primarily based on chromatographic and electrophoretic methods.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most widely used and versatile methods for the direct resolution of enantiomers. semanticscholar.orgoup.com These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly employed for the chiral separation of cathinone and amphetamine derivatives. semanticscholar.org

Gas chromatography (GC) can also be used for enantioseparation, often through an indirect approach involving derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. semanticscholar.org

Supercritical fluid chromatography (SFC) is another effective technique for the chiral separation of these compounds, offering advantages in terms of speed and efficiency. semanticscholar.orgdea.gov

Electrophoretic Methods:

Capillary electrophoresis (CE) has emerged as a powerful technique for enantioseparation, particularly with the use of chiral selectors added to the background electrolyte. nih.govmdpi.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govmdpi.com The formation of transient diastereomeric complexes between the analyte enantiomers and the CD allows for their separation based on differences in their electrophoretic mobility. mdpi.com Different types of β-cyclodextrin derivatives, such as acetyl-β-cyclodextrin and carboxymethyl-β-cyclodextrin, have been successfully used for the chiral separation of a wide range of cathinone derivatives. nih.gov

Other Techniques:

Enzymatic kinetic resolution is a biocatalytic method that has been employed to prepare enantiomerically pure phenylethylamines structurally related to amphetamine. researchgate.netnih.gov This technique utilizes an enzyme that selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. researchgate.netnih.gov

Classical resolution methods involving the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives, followed by fractional crystallization, have also been historically used for the separation of amphetamine enantiomers. erowid.org

Table 2: Enantiomer Resolution Techniques for Amphetamine and Cathinone Derivatives

| Technique | Principle | Common Chiral Selectors/Reagents |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (CSP). | Polysaccharide-based CSPs. semanticscholar.orgoup.com |

| Gas Chromatography (GC) | Formation of diastereomers with a chiral derivatizing agent. | Trifluoroacetyl-L-prolyl chloride (L-TPC). semanticscholar.org |

| Supercritical Fluid Chromatography (SFC) | Chiral separation using a supercritical fluid as the mobile phase. | Chiral stationary phases. semanticscholar.orgdea.gov |

| Capillary Electrophoresis (CE) | Differential complexation with a chiral selector in the electrolyte. | β-cyclodextrin and its derivatives. nih.govmdpi.com |

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer. | Lipases (e.g., CAL-B) and an acyl donor. researchgate.netnih.gov |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral acid and fractional crystallization. | d-Tartaric acid, O,O-Dibenzoyl-2R,3R-Tartaric Acid. erowid.org |

Pharmacological Investigations

In Vitro Pharmacological Profiling

A thorough review of scientific databases and academic publications reveals a significant gap in the formal in vitro pharmacological characterization of 2-Fluoromethamphetamine. The specific quantitative data required to detail its interaction with monoamine transporters and neurotransmitter receptors is not available.

The primary mechanism of action for many substituted amphetamines involves the inhibition of monoamine reuptake and the promotion of their release by targeting the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). However, specific binding affinity (Kᵢ) and functional potency (IC₅₀ for uptake inhibition or EC₅₀ for release) values for 2-FMA at these transporters have not been reported in peer-reviewed pharmacological studies.

No published data is available to quantify the binding affinity or functional inhibition/release potency of this compound at the dopamine transporter.

There is no available scientific literature detailing the in vitro binding affinity or functional activity of this compound at the norepinephrine transporter.

The interaction of this compound with the serotonin transporter has not been quantitatively described in published research. Anecdotal reports suggest minimal interaction, but this has not been substantiated by formal in vitro binding or functional assays.

While it is hypothesized that 2-FMA acts as a monoamine releasing agent, the specific mechanisms and the relative potency of efflux induction at DAT, NET, and SERT have not been experimentally determined and reported.

A comprehensive screening of this compound's binding affinity and functional activation at a wider range of neurotransmitter receptors is not available in the scientific literature. Therefore, its potential direct effects on receptors such as adrenergic, dopaminergic, or serotonergic subtypes remain uncharacterized.

Due to the absence of the necessary scientific data, a detailed and evidence-based article that adheres to the requested outline focusing on the in vitro pharmacology of this compound cannot be generated at this time.

Preclinical In Vivo Pharmacological Studies (Non-Human)

Neurochemical Effects in Animal Models (e.g., Dopamine and Serotonin Release)

Preclinical studies using animal models provide insight into the neurochemical effects of psychoactive substances. In vivo microdialysis is a key technique used in these studies, allowing for the sampling and quantification of extracellular neurotransmitters in the brains of awake, freely moving animals. nih.govnih.gov This method has been widely applied to study the effects of amphetamine and its analogs on dopamine and serotonin systems. nih.govrsc.org

Comparative Behavioral Effects with Amphetamine Analogs (e.g., Locomotor Activity)

The behavioral effects of 2-FMA have been compared to other amphetamine analogs in rodent models, primarily by assessing locomotor activity. frontiersin.org In one study, 2-FMA was found to be a weak stimulant in terms of peak locomotor effects when compared to methamphetamine and other fluorinated analogs like 2-fluoroamphetamine (B239227) (2-FA), 3-fluoroamphetamine (3-FA), and 3-fluoromethamphetamine (3-FMA). nih.gov However, in terms of potency (the dose required to produce half of the maximal effect, or ED50), 2-FMA was found to be more potent than methamphetamine and the other tested analogs. nih.gov

The study reported that while 2-FA, 3-FA, and 3-FMA produced peak locomotor effects similar to methamphetamine, 2-FMA and 4-FMA were weaker stimulants with lower peak effects. nih.gov Despite these differences in stimulant efficacy, all the tested fluorinated compounds fully substituted for methamphetamine in drug discrimination studies, with comparable potencies. nih.gov This suggests that while the maximal stimulant effect of 2-FMA may be lower, it produces methamphetamine-like subjective effects in rats. nih.govtdl.org These findings highlight potential mechanistic differences between the positional isomers of fluorinated amphetamines. nih.govtdl.org

The table below summarizes the locomotor activity data from a comparative study in Swiss-Webster mice. nih.gov

| Compound | Potency (ED50 mg/kg) | Peak Effect (Counts) |

| 2-FMA | 0.38 | 2200-3980 |

| Methamphetamine | >0.38 | 5905-7758 |

| 3-FMA | = 2-FA, 3-FA | 5905-7758 |

| 4-FMA | < 3-FMA, 3-FA, 2-FA | 2200-3980 |

| 2-FA | = 3-FMA, 3-FA | 5905-7758 |

| 3-FA | = 3-FMA, 2-FA | 5905-7758 |

Metabolic Pathways and Metabolite Identification Research

In Vitro Metabolic Studies

In vitro (in the laboratory) studies are fundamental for elucidating the metabolic pathways of xenobiotics, including novel psychoactive substances. These studies utilize biological systems like human liver microsomes and hepatocytes to simulate metabolic processes that occur in the human liver.

Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells. nih.gov They are a standard tool in drug metabolism studies because they contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. dls.comresearchgate.netnih.gov HLMs are advantageous for their ease of use, stability in storage, and suitability for high-throughput screening to determine metabolic stability and identify potential metabolites. researchgate.net

Hepatocytes, the main parenchymal cells of the liver, represent the "gold standard" for in vitro metabolism studies. dls.comwikipedia.org Unlike microsomes, intact hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as transport proteins, offering a more physiologically complete model of the liver's metabolic functions. dls.comwikipedia.orgresearchgate.net While extensive in vitro metabolic studies on 2-FMA using these systems are not widely detailed in published literature, research on related analogs demonstrates their critical role in identifying metabolic pathways. scirp.orgresearchgate.net

Phase I metabolism involves the introduction or unmasking of functional groups on a parent compound, typically making it more polar and susceptible to subsequent metabolic reactions. wikipedia.orglongdom.orgfiveable.me For 2-FMA, research has identified two primary and characteristic Phase I metabolic pathways: N-hydroxylation and aliphatic hydroxylation. nih.govelsevierpure.comtripsitter.com These pathways are considered characteristic because they differ from the primary metabolic routes of the parent compound, methamphetamine. nih.govelsevierpure.comresearchgate.net Another plausible, though less characteristic, metabolic step is N-dealkylation to 2-fluoroamphetamine (B239227) (2-FA); however, the detection of 2-FA alone is not sufficient proof of 2-FMA consumption, as 2-FA is also available as a separate compound. nih.govelsevierpure.comresearchgate.net

The primary Phase I metabolites identified from these pathways are detailed below.

| Metabolite | Metabolic Pathway | Description |

|---|---|---|

| N-hydroxy-2-fluoromethamphetamine (N-OH-2FMA) | N-Hydroxylation | Addition of a hydroxyl (-OH) group to the nitrogen atom of the methylamino side chain. nih.govelsevierpure.com |

| 2-Fluoroephedrine | Aliphatic Hydroxylation | Addition of a hydroxyl (-OH) group to the carbon atom adjacent to the phenyl ring (beta-hydroxylation). nih.govelsevierpure.com |

| 2-Fluoroamphetamine (2-FA) | N-dealkylation | Removal of the methyl group from the nitrogen atom. nih.govelsevierpure.comresearchgate.net |

N-hydroxylation is a key metabolic transformation for 2-FMA. nih.govelsevierpure.comresearchgate.net This oxidative reaction involves the attachment of a hydroxyl group directly to the nitrogen atom of the side chain. The resulting metabolite is N-hydroxy-2-fluoromethamphetamine (N-OH-2FMA). nih.gov The identification of this metabolite has been crucial in distinguishing the metabolism of 2-FMA from that of methamphetamine. elsevierpure.comresearchgate.net

Aliphatic hydroxylation refers to the addition of a hydroxyl group to the carbon chain of the molecule. nih.govelsevierpure.comresearchgate.net In the case of 2-FMA, this occurs at the beta-position (the carbon atom beta to the amine group), resulting in the formation of 2-fluoroephedrine. nih.govelsevierpure.com The presence of this metabolite, along with N-OH-2FMA, is considered a strong indicator of 2-FMA consumption. nih.govelsevierpure.comresearchgate.net

The metabolic profile of 2-FMA is distinct from its non-fluorinated analog, methamphetamine. The fluorine atom at the 2-position on the phenyl ring significantly influences the preferred metabolic routes. While 2-FMA primarily undergoes N-hydroxylation and aliphatic hydroxylation, methamphetamine is mainly metabolized through two different pathways: aromatic hydroxylation and N-demethylation. nih.govelsevierpure.comresearchgate.netresearchgate.net

Aromatic Hydroxylation: Methamphetamine is hydroxylated at the para- (4-) position of the phenyl ring to form p-hydroxymethamphetamine. researchgate.net

N-demethylation: Methamphetamine is converted to its primary active metabolite, amphetamine, through the removal of its N-methyl group. researchgate.netmdpi.com

This comparison highlights that the metabolic pathways of N-hydroxylation and aliphatic hydroxylation are characteristic features of 2-FMA metabolism. nih.govelsevierpure.comresearchgate.net

| Metabolic Pathway | 2-Fluoromethamphetamine (2-FMA) | Methamphetamine |

|---|---|---|

| Primary Pathways | N-Hydroxylation, Aliphatic Hydroxylation nih.govelsevierpure.comresearchgate.net | Aromatic Hydroxylation, N-Demethylation researchgate.netmdpi.com |

| Key Metabolites | N-hydroxy-2-fluoromethamphetamine, 2-Fluoroephedrine nih.govelsevierpure.com | p-hydroxymethamphetamine, Amphetamine researchgate.net |

The Cytochrome P450 (CYP) family of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast number of xenobiotics. mdpi.com The CYP2D6 isozyme is particularly significant, as it is involved in the metabolism of approximately 20-30% of all clinically used drugs, despite making up only a small fraction of total hepatic CYP content. nih.gov This enzyme is highly polymorphic, leading to significant variations in metabolic capacity among individuals, who can be categorized as poor, intermediate, normal, or ultrarapid metabolizers. nih.gov

Direct studies identifying the specific CYP isozymes responsible for 2-FMA metabolism are limited. However, extensive research on methamphetamine and its fluorinated analogs points toward a critical role for CYP2D6. CYP2D6 is the dominant enzyme contributing to the metabolism of methamphetamine, catalyzing both its p-hydroxylation and N-demethylation. mdpi.comnih.gov Furthermore, studies on 4-substituted methamphetamine analogs, such as 4-fluoromethamphetamine (4-FMA), have shown that CYP2D6 is the major isozyme involved in their N-demethylation. scirp.org Given these findings, it is highly likely that CYP2D6 is also a key enzyme in the metabolism of 2-FMA. Inhibition or genetic variations of CYP2D6 could therefore significantly alter the pharmacokinetics of 2-FMA. scirp.orgnih.gov

| Compound | Role of CYP2D6 |

|---|---|

| Methamphetamine | Major enzyme for 4-hydroxylation and N-demethylation. researchgate.netmdpi.com |

| 3,4-Methylenedioxymethamphetamine (MDMA) | High-affinity substrate and potent inhibitor of CYP2D6. nih.gov |

| 4-Fluoromethamphetamine (4-FMA) | Metabolized via N-demethylation catalyzed by CYP2D6. scirp.org |

Identification of Characteristic Phase I Metabolic Pathways of this compound

In Vivo Metabolite Characterization in Non-Human Biological Matrices

Direct in vivo studies characterizing the metabolites of this compound (2-FMA) in non-human biological matrices are not extensively documented in peer-reviewed literature. However, valuable insights can be drawn from a detailed analysis of a human urine sample, which identified key metabolic pathways likely conserved across mammalian species. Furthermore, metabolic studies of the parent compound, methamphetamine, in animal models such as rats, provide a comparative framework for understanding the biotransformation of 2-FMA.

Research on a human urine specimen identified N-hydroxylation and aliphatic hydroxylation as primary metabolic routes for 2-FMA. researchgate.netelsevierpure.comnih.gov This is a notable distinction from the metabolism of methamphetamine, suggesting that the fluorine substitution influences the metabolic fate of the molecule. researchgate.netelsevierpure.comnih.gov The key metabolites identified in this study were N-hydroxy-2-FMA and one diastereomer of 2-fluoroephedrine. researchgate.netelsevierpure.comnih.gov Additionally, 2-fluoroamphetamine (2-FA) was detected and is considered a plausible metabolite of 2-FMA. researchgate.netelsevierpure.com

In comparative studies with methamphetamine in rats, the primary metabolites were identified as 4-hydroxymethamphetamine and 4-hydroxynorephedrine, with a smaller amount of the unchanged drug and other minor metabolites like amphetamine and 4-hydroxyamphetamine being excreted. researchgate.net While these specific hydroxylated metabolites differ from those identified for 2-FMA due to the different substitution pattern on the aromatic ring, the general metabolic pathways, such as hydroxylation and N-demethylation, are consistent.

It is also important to consider the potential for defluorination of fluorinated compounds during metabolism. While in vivo defluorination can be a metabolic route for some fluorinated drugs, studies on other fluoroamphetamine analogs in mice and rats have suggested that defluorination may not be a major metabolic pathway. nih.gov

Table 1: Identified Metabolites of this compound in a Human Urine Sample

| Metabolite Name | Metabolic Pathway |

| N-hydroxy-2-FMA | N-hydroxylation |

| 2-fluoroephedrine | Aliphatic hydroxylation |

| 2-fluoroamphetamine (2-FA) | N-demethylation |

Note: This table is based on data from a human urine sample and is presented here to infer potential metabolites in non-human biological matrices.

In Silico Prediction of Metabolites and Metabolic Pathways

In the absence of comprehensive in vivo metabolic studies for this compound (2-FMA), in silico (computational) models serve as a valuable tool for predicting its metabolic fate. These predictive systems utilize knowledge of the chemical structure of a compound and known biotransformation reactions catalyzed by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.

For a molecule like 2-FMA, in silico models would predict a series of Phase I and Phase II metabolic reactions.

Predicted Phase I Metabolic Pathways:

N-demethylation: This is a common metabolic pathway for N-methylated amphetamines. In silico models would strongly predict the removal of the methyl group from the nitrogen atom to form the primary amine metabolite, 2-fluoroamphetamine (2-FA).

Aliphatic Hydroxylation: The ethyl side chain of 2-FMA is a likely site for hydroxylation. Computational models would predict the formation of 2-fluoroephedrine and its diastereomers through the addition of a hydroxyl group to the beta-carbon of the propyl side chain.

N-oxidation: The nitrogen atom is susceptible to oxidation, which would be predicted to form N-hydroxy-2-FMA. This aligns with the findings from the in vivo human data.

Aromatic Hydroxylation: Although the fluorine atom is at the 2-position, in silico models might predict hydroxylation at other positions on the phenyl ring, though this is generally a less favored pathway for fluorinated amphetamines compared to their non-fluorinated counterparts.

Deamination: The amine group could be removed, leading to the formation of a ketone, 1-(2-fluorophenyl)propan-2-one.

Predicted Phase II Metabolic Pathways:

Following Phase I metabolism, the resulting metabolites, particularly those with hydroxyl groups, would be predicted to undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The most likely conjugation reactions predicted by in silico models would be:

Glucuronidation: The hydroxylated metabolites, such as 2-fluoroephedrine, could be conjugated with glucuronic acid.

Sulfation: The hydroxyl groups could also be conjugated with a sulfate (B86663) group.

Table 2: In Silico Predicted Metabolites of this compound

| Predicted Metabolite | Predicted Metabolic Pathway |

| 2-fluoroamphetamine (2-FA) | N-demethylation |

| 2-fluoroephedrine | Aliphatic hydroxylation |

| N-hydroxy-2-FMA | N-oxidation |

| 1-(2-fluorophenyl)propan-2-one | Oxidative deamination |

| Hydroxy-2-fluoromethamphetamine | Aromatic hydroxylation |

| 2-fluoroephedrine glucuronide | Aliphatic hydroxylation, Glucuronidation |

Advanced Analytical Methodologies for Detection and Structural Elucidation

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of novel psychoactive substances like 2-FMA. When coupled with chromatographic systems, it offers exceptional sensitivity and selectivity, enabling the detection of the parent compound and its metabolites in complex biological matrices.

LC-MS/MS is a powerful tool for the detection and quantification of 2-FMA in biological samples such as urine and blood. researchgate.netresearchgate.netelsevierpure.com This technique is frequently employed in forensic investigations to confirm drug use by identifying the parent drug and its metabolites. researchgate.netelsevierpure.comnih.gov For instance, in the analysis of a urine specimen from a suspected 2-FMA user, LC-MS/MS successfully detected 2-FMA, 2-fluoroamphetamine (B239227) (2-FA), and other related metabolites like N-hydroxy 2-FMA and 2-fluoroephedrine. researchgate.netelsevierpure.comoup.com

The high selectivity of LC-MS/MS is achieved through methods like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For fluoroamphetamines, identification can be confirmed by observing characteristic MRM traces and the ion ratio between two transitions. researchgate.net One study identified fluoroamphetamines using the quantifier transition of m/z 154 > 109 and a qualifier transition of m/z 154 > 137. researchgate.net

Table 1: LC-MS/MS Parameters for Fluoroamphetamine Analysis

| Parameter | Details |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions (MRM) | Precursor Ion m/z 154 → Product Ions m/z 109 (Quantifier) and m/z 137 (Qualifier) |

| Application | Detection and quantification in whole blood and urine. researchgate.netoup.com |

| Key Finding | Capable of distinguishing 2-FMA from its metabolites, which is crucial for forensic certification of drug use. elsevierpure.comnih.gov |

Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) offers high-resolution mass analysis, providing highly accurate mass measurements that aid in the identification of unknown compounds. This technique is particularly useful for screening samples for the presence of designer drugs. In forensic cases in eastern Denmark, UPLC-TOF-MS was used for the initial detection of fluoroamphetamines in whole blood extracts, which were then confirmed and quantified using UPLC-MS/MS. researchgate.net The high resolving power of TOF-MS allows for the determination of the elemental composition of an analyte, enhancing the confidence in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and widely used technique for the analysis of amphetamine-type stimulants. researchgate.netresearchgate.net For 2-FMA, GC-MS analysis provides characteristic electron ionization (EI) mass spectra that can be used for identification. swgdrug.org

The mass spectrum of 2-FMA shows several key fragments. While the molecular ion peak may be weak or absent, the spectrum is characterized by a base peak and other significant fragment ions that result from the cleavage of the molecule. A documented EI mass spectrum for 2-FMA shows prominent peaks at m/z 58, 109, and 56. nih.gov

A significant challenge in GC-MS analysis is the poor chromatographic separation of fluoroamphetamine regioisomers in their free base form. researchgate.netresearchgate.net To overcome this, derivatization is often employed. Trimethylsilyl (B98337) (TMS) derivatization has been shown to enable baseline separation of six fluoroamphetamine analogs, including the isomers of FMA, on DB-1ms and DB-5ms columns, allowing for their unequivocal identification. researchgate.netresearchgate.net In contrast, trifluoroacetyl derivatives only showed slight separation between the 3- and 4-positional isomers. researchgate.netresearchgate.net

Table 2: Key Fragments in the Electron Ionization (EI) Mass Spectrum of 2-Fluoromethamphetamine

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Potential Fragment Identity |

|---|---|---|

| 58 | Base Peak | [C3H8N]+ |

| 109 | High | [C7H6F]+ (Fluorotropylium ion) |

| 133 | Moderate | [C9H10F]+ |

| 152 | Low | [M-CH3]+ |

| 166 | Low | [M-H]+ |

Data sourced from the SWGDrug monograph on this compound. swgdrug.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of synthetic compounds, including 2-FMA. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of the fluorine atom's position on the aromatic ring, thus differentiating it from 3-FMA and 4-FMA. Both ¹H NMR and ¹³C NMR are utilized for this purpose. researchgate.net

The ¹H NMR spectrum of 2-FMA hydrochloride in D₂O shows characteristic signals for the methyl protons, the N-methyl protons, and the protons of the aliphatic chain and the aromatic ring. swgdrug.org The specific chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for confirming the ortho position of the fluorine substituent.

Table 3: ¹H NMR Spectral Data for this compound HCl (400 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity / Integration | Assignment |

|---|---|---|

| 1.29 | d | 3H (CH₃ on aliphatic chain) |

| 2.725 | s | 3H (N-CH₃) |

| 3.0 - 3.1 | m | 1H (CH₂ on aliphatic chain) |

| 3.525 - 3.575 | m | 1H (CH on aliphatic chain) |

| 7.1 - 7.4 | m | 4H (Aromatic protons) |

Data sourced from the SWGDrug monograph on this compound. swgdrug.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum of a compound provides a unique molecular "fingerprint". For 2-FMA, the FTIR spectrum shows characteristic absorption bands corresponding to N-H stretches (of the hydrochloride salt), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and the C-F stretch. swgdrug.orgnih.gov While FTIR can have difficulty differentiating between the solid-phase spectra of regioisomers, certain vibrational bands in the fingerprint region can be unique to each isomer. researchgate.netresearchgate.net

Table 4: Selected FTIR-ATR Absorption Bands for this compound HCl

| Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|

| 2968 | Aliphatic C-H Stretch |

| 2721, 2457 | Amine Salt (N-H) Stretch |

| 1605, 1585, 1489 | Aromatic C=C Ring Stretch |

| 1234 | C-F Stretch |

| 760 | C-H Out-of-Plane Bending (ortho-disubstituted ring) |

Data sourced from the SWGDrug monograph on this compound. swgdrug.org

Chromatographic Column Selection for Regioisomeric Separation

The separation of regioisomers is a significant analytical challenge due to their very similar physicochemical properties. researchgate.net The choice of the chromatographic column is paramount for achieving successful separation of 2-FMA from its 3- and 4-fluoro counterparts.

In Liquid Chromatography , conventional C18 columns are often unable to resolve the 3- and 4-positional isomers of fluoroamphetamines and fluoromethamphetamines. researchgate.netresearchgate.net However, studies have demonstrated that a pentafluorophenyl (PFP) column can successfully separate all six regioisomeric fluoroamphetamine analogs (2-FA, 3-FA, 4-FA, 2-FMA, 3-FMA, 4-FMA), making it a superior choice for LC-MS/MS analysis. researchgate.netresearchgate.net

In Gas Chromatography , the separation of underivatized fluoroamphetamine isomers is typically incomplete on common stationary phases like DB-1ms, DB-5ms, and DB-17ms. researchgate.netresearchgate.net As mentioned previously, chemical derivatization is necessary to improve chromatographic resolution. Following derivatization with a trimethylsilyl (TMS) agent, baseline separation of the six isomers can be achieved on DB-1ms and DB-5ms columns, which is sufficient for their individual identification. researchgate.netresearchgate.net The DB-5ms column, in particular, has been shown to be effective for separating regioisomers of other halogenated amphetamine analogs as well. nih.gov

Structure Activity Relationships Sar in the Context of Fluorinated Methamphetamines

Influence of Fluorine Substitution Position on Pharmacological Profiles

2-Fluoromethamphetamine (2-FMA) is a structural isomer of 3-Fluoromethamphetamine (3-FMA) and 4-Fluoromethamphetamine (4-FMA), with the only difference being the location of the fluorine atom on the phenyl ring. wikipedia.org This seemingly minor structural variance leads to significant differences in their pharmacological activities.

This compound (2-FMA): Substitution at the ortho (2-position) of the phenyl ring generally results in a compound that is a potent norepinephrine (B1679862) and dopamine (B1211576) releasing agent with comparatively little impact on serotonin (B10506). wikipedia.orgpsychonautwiki.org This profile aligns with classic stimulants like dextroamphetamine and lisdexamfetamine, producing effects often described as functional or focus-enhancing. wikipedia.orgpsychonautwiki.org 2-FMA is reported to not activate serotonin receptors, such as the 5-HT2A receptor, which distinguishes it from many other amphetamine derivatives. wikipedia.org Its non-N-methylated counterpart, 2-Fluoroamphetamine (B239227) (2-FA), is similarly considered to be primarily a dopamine and norepinephrine releasing agent. psychonautwiki.org

3-Fluoromethamphetamine (3-FMA): Placing the fluorine atom at the meta (3-position) is thought to create a more balanced profile between dopamine and norepinephrine release, with some anecdotal reports suggesting a moderate increase in serotonergic activity compared to 2-FMA. This results in a compound that straddles the line between a functional stimulant and a more euphoric, recreational substance.

4-Fluoromethamphetamine (4-FMA): The para (4-position) substitution has the most profound impact on serotonergic activity. psychonautwiki.org 4-FMA is known to be a potent serotonin releaser in addition to its effects on dopamine and norepinephrine, giving it a pronounced entactogenic or empathogenic character similar to that of MDMA. psychonautwiki.org Its parent compound, 4-Fluoroamphetamine (4-FA), is also well-established as a releasing agent and reuptake inhibitor of all three major monoamines. psychonautwiki.org This significant serotonergic action differentiates 4-FMA and 4-FA from their 2- and 3-position isomers, leading to a distinct subjective experience that combines traditional stimulant effects with entactogenic qualities. psychonautwiki.org

The general trend observed is that moving the fluorine substituent from the 2- to the 4-position on the phenyl ring increases the compound's affinity for and activity at the serotonin transporter, shifting its pharmacological profile from a classic catecholaminergic stimulant to a mixed-action stimulant-entactogen.

| Compound | Fluorine Position | Primary Neurotransmitter Systems Affected | General Pharmacological Profile |

|---|---|---|---|

| 2-FMA / 2-FA | Ortho (2-position) | Dopamine, Norepinephrine wikipedia.orgpsychonautwiki.org | Classical Stimulant |

| 3-FMA / 3-FA | Meta (3-position) | Dopamine, Norepinephrine, moderate Serotonin | Hybrid Stimulant-Entactogen |

| 4-FMA / 4-FA | Para (4-position) | Serotonin, Dopamine, Norepinephrine psychonautwiki.org | Stimulant-Entactogen |

Enantioselective Pharmacological Activity and Metabolic Fate of Amphetamine Derivatives

Amphetamine and its derivatives, including this compound, are chiral molecules, meaning they exist as two stereoisomers (enantiomers) that are non-superimposable mirror images of each other: (S)-amphetamine (dextroamphetamine) and (R)-amphetamine (levoamphetamine). This stereoisomerism is a critical factor in their pharmacology and metabolism.

It is well-established that the (S)-enantiomer of amphetamine is significantly more potent as a central nervous system stimulant, exhibiting 3-4 times the efficacy of the (R)-enantiomer. nih.gov The (S)-isomer is primarily responsible for the dopamine-releasing effects in the brain's reward pathways, while the (R)-isomer tends to have a greater impact on norepinephrine and peripheral systems.

Comparative Structure-Activity Relationships with Other Substituted Amphetamines and Cathinones

The pharmacology of 2-FMA can be further understood by comparing its structure to other classes of phenethylamine (B48288) derivatives, particularly non-fluorinated amphetamines and substituted cathinones.

Comparison with Methamphetamine: 2-FMA is the 2-fluoro analogue of methamphetamine. The core difference is the substitution of a hydrogen atom with a fluorine atom on the phenyl ring. This substitution increases lipophilicity, which can facilitate passage through the blood-brain barrier. wikipedia.org While both are potent dopamine and norepinephrine releasing agents, the fluorine substitution in 2-FMA is believed to modulate its interaction with monoamine transporters, leading to a subjective profile often described as being "smoother" or having fewer peripheral side effects than methamphetamine.

Comparison with Substituted Cathinones: Substituted cathinones, often referred to as β-keto amphetamines, are structurally similar to amphetamines but possess a ketone group (=O) at the beta-carbon of the phenethylamine backbone. nih.gov This single modification significantly alters their mechanism of action. While amphetamines like 2-FMA are primarily monoamine releasers (acting as transporter substrates that reverse the flow of neurotransmitters), many cathinone (B1664624) derivatives, particularly those with a pyrrolidine (B122466) ring (e.g., MDPV), act as potent monoamine reuptake inhibitors, blocking the transporters in a manner more similar to cocaine. researchgate.net Other cathinones, like mephedrone, exhibit a mixed action, functioning as both reuptake inhibitors and releasers. researchgate.netwikipedia.org This fundamental difference in mechanism—releasing versus reuptake inhibition—underlies the distinct pharmacological and toxicological profiles of these two substance classes.

| Compound Class | Core Structure | Key Structural Feature (vs. Phenethylamine) | Primary Mechanism of Action | Example |

|---|---|---|---|---|

| Amphetamines | Phenethylamine | α-methyl group | Monoamine Releaser | Amphetamine |

| Methamphetamines | Phenethylamine | α-methyl and N-methyl groups | Monoamine Releaser (Potentiated) | Methamphetamine, 2-FMA |

| Cathinones | Phenethylamine | α-methyl and β-keto groups | Releaser and/or Reuptake Inhibitor | Methcathinone, Mephedrone |

Q & A

Q. What experimental approaches are recommended for characterizing the pharmacological mechanism of 2-FMA?

To investigate its mechanism, combine in vitro receptor binding assays (e.g., dopamine/norepinephrine transporter inhibition) with in vivo microdialysis to measure neurotransmitter release in rodent models. Comparative studies with structurally related analogs (e.g., 4-FMA, methamphetamine) can clarify positional fluorine substitution effects on receptor affinity . Dose-response analyses (e.g., 5–30 mg/kg in rodents) are critical to distinguish stimulant vs. neurotoxic thresholds .

Q. How can researchers differentiate 2-FMA from its positional isomers (e.g., 3-FMA, 4-FMA) in forensic samples?

Use gas chromatography-mass spectrometry (GC-MS) with optimized parameters (e.g., split ratios, temperature gradients) and high-resolution mass spectrometry (HRMS) to resolve fragment ion patterns. For example, 2-FMA exhibits distinct retention times and fragmentation pathways compared to 4-FMA due to fluorine’s ortho substitution altering molecular polarity . Reference standards and statistical comparison methods (e.g., principal component analysis) are essential for isomer identification .

Q. What methodologies are suitable for assessing 2-FMA’s acute toxicity in preclinical models?

Conduct acute toxicity studies in rodents using OECD guidelines, monitoring physiological parameters (blood pressure, heart rate, body temperature) and behavioral endpoints (locomotor activity, anxiety-like behaviors). Pair these with plasma pharmacokinetic profiling (LC-MS/MS) to correlate toxicity with metabolic pathways. Note that vaporization studies require caution due to thermal degradation risks .

Advanced Research Questions

Q. How do contradictions in reported stimulant efficacy (e.g., 2-FMA vs. lisdexamfetamine) arise, and how can they be resolved?

Discrepancies often stem from variations in experimental design (e.g., species-specific metabolism, route of administration). Address this by standardizing protocols: use cross-species microdialysis to compare neurotransmitter dynamics, and employ in silico modeling (e.g., molecular docking) to predict binding affinities across dopamine/norepinephrine transporters. Meta-analyses of existing data (e.g., user reports vs. controlled studies) can identify confounding factors like dose variability .

Q. What strategies mitigate biases in studying 2-FMA’s long-term neurotoxicity given limited human data?

Use longitudinal rodent models with histopathological assessments (e.g., tyrosine hydroxylase staining for dopaminergic neuron integrity) and behavioral sensitization paradigms. Incorporate biomarkers like GFAP (glial activation) and plasma catecholamines. Cross-validate findings with in vitro human neuronal cultures (e.g., iPSC-derived neurons) to bridge preclinical-human gaps .

Q. How can researchers address the lack of standardized metabolic data for 2-FMA?

Apply high-resolution untargeted metabolomics (LC-HRMS) to identify phase I/II metabolites in hepatic microsomes and in vivo samples (urine, plasma). Compare metabolic pathways with structurally similar amphetamines (e.g., 2-FA, methamphetamine) to infer enzymatic involvement (e.g., CYP2D6, FMO3). Collaborative data-sharing platforms are critical for building consensus on metabolic profiles .

Q. What experimental designs resolve conflicting reports on 2-FMA’s serotonergic activity?

Conduct dual-probe microdialysis in rodents to simultaneously measure serotonin (5-HT), dopamine, and norepinephrine release. Use selective receptor antagonists (e.g., WAY-100635 for 5-HT1A) to isolate contributions. In vitro assays (e.g., HEK cells expressing SERT) can clarify transporter inhibition potency. Note that species differences in receptor expression may explain contradictions .

Methodological Considerations

- Data Interpretation: Account for batch variability in research chemicals by sourcing certified reference materials (e.g., Cayman Chemical) and validating purity via NMR/HRMS .

- Ethical Compliance: For human-derived data (e.g., wastewater epidemiology), follow institutional review board protocols and anonymize participant information .

- Instrumentation: Use hyphenated techniques (GC-HRMS, LC-MS/MS) for sensitive detection in complex matrices (e.g., biological fluids, seized drug samples) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.